REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[CH:15]=[CH:14][S:13][C:12]=2[CH:16]=1.C(=O)=O.S1C(S(N)(=O)=O)=CC2C=CC=CC1=2.C1(C)C=CC(S([C:42]#[N:43])(=O)=O)=CC=1>O1CCCC1.[Zn+2].[I-].[I-]>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[CH:15]=[C:14]([C:42]#[N:43])[S:13][C:12]=2[CH:16]=1 |f:6.7.8|
|
Name
|
|
Quantity
|
31.63 g
|
Type
|
catalyst
|
Smiles
|
[Zn+2].[I-].[I-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.65 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S1C2=C(C=C1S(=O)(=O)N)C=CC=C2
|
Name
|
|
Quantity
|
17.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C#N)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After warming up to 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
was added over a period of 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with NH4Cl solution (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined Et2O layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica-gel:450 g; hexane-EtOAc 95:5)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 18.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |